1H NMR and 13C NMR spectral analysis of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide.
1H NMR and 13C NMR spectral analysis of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide.
This guide provides an in-depth technical analysis of the spectral characteristics of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide , a critical scaffold in medicinal chemistry synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
[1][2][3]
Executive Summary & Structural Context
1-benzyl-1H-1,2,3-triazole-4-carbohydrazide (MW: 217.23 g/mol ) serves as a versatile intermediate in drug discovery, particularly for synthesizing Schiff bases with antibacterial and antifungal properties. Its structure combines a lipophilic benzyl tail, a polar 1,2,3-triazole linker (a bioisostere of amide bonds), and a reactive carbohydrazide terminus.
From a spectroscopic standpoint, this molecule presents a unique challenge due to the tautomeric potential of the hydrazide group and the solvent-dependent behavior of its labile protons. This guide outlines the definitive assignment of its 1H and 13C NMR signals, validated by 2D correlation techniques.
Structural Components[3][4][5][6][7][8][9][10][11][12]
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Benzyl Group: Provides characteristic aromatic multiplets and a diagnostic methylene singlet.
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1,2,3-Triazole Ring: A 1,4-disubstituted aromatic system with a single diagnostic C-H proton (C5 position).
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Carbohydrazide Moiety: Contains three exchangeable protons (
and ) sensitive to solvent polarity (DMSO-d6 vs. CDCl3).
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically synthesized via a two-step sequence: (1) CuAAC "Click" reaction of benzyl azide with ethyl propiolate to form the ester, followed by (2) hydrazinolysis.
Experimental Workflow
Figure 1: Synthetic route to the target hydrazide. The purity of the final product is critical for accurate integration of the hydrazide protons.
NMR Sample Preparation[3][9][13]
-
Solvent Selection: DMSO-d6 is the mandatory solvent. The hydrazide moiety (
) is poorly soluble in non-polar solvents like . Furthermore, DMSO-d6 stabilizes the amide-like proton via hydrogen bonding, resulting in a sharp, well-resolved singlet downfield. -
Concentration: 10–15 mg in 0.6 mL DMSO-d6 is optimal for 13C sensitivity without causing aggregation-induced line broadening.
1H NMR Spectral Analysis (500 MHz, DMSO-d6)
The proton spectrum is characterized by five distinct signal environments. The most critical feature is the differentiation between the triazole singlet and the hydrazide protons.
Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Fragment |
| 9.70 | Broad Singlet (br s) | 1H | NH | Carbohydrazide (Amide-like) |
| 8.58 | Singlet (s) | 1H | C5-H | 1,2,3-Triazole Ring |
| 7.38 – 7.34 | Multiplet (m) | 5H | Ar-H | Phenyl Ring (Benzyl) |
| 5.60 | Singlet (s) | 2H | CH₂ | Benzylic Methylene |
| 4.40 | Broad Singlet (s) | 2H | NH₂ | Carbohydrazide (Terminal amine) |
Detailed Mechanistic Insight
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The Hydrazide Protons (9.70 & 4.40 ppm): The proton at 9.70 ppm belongs to the amide-like nitrogen (
). Its downfield shift is due to the anisotropy of the adjacent carbonyl and H-bonding with the DMSO solvent. The signal at 4.40 ppm corresponds to the terminal amino group ( ).-
Validation: Adding
to the NMR tube will cause both the 9.70 and 4.40 ppm signals to disappear (deuterium exchange), confirming they are labile protons.
-
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The Triazole Singlet (8.58 ppm): This is the diagnostic peak for the 1,4-disubstituted 1,2,3-triazole regioisomer. In the 1,5-isomer, this proton would typically appear further upfield. The chemical shift at 8.58 ppm confirms the electron-withdrawing influence of the carbonyl group at the C4 position.
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The Benzylic Methylene (5.60 ppm): This singlet is significantly deshielded compared to a standard benzyl group (~3-4 ppm) due to the direct attachment to the electron-deficient triazole nitrogen (N1).
13C NMR Spectral Analysis (125 MHz, DMSO-d6)
The carbon spectrum must resolve the triazole carbons from the phenyl ring and identify the carbonyl.
Assignment Table
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Notes |
| 160.8 | Quaternary (C=O) | C=O | Hydrazide Carbonyl |
| 139.5 | Quaternary (Cq) | C4 | Triazole (ipso to C=O) |
| 135.8 | Quaternary (Cq) | Ph-C1 | Phenyl (ipso to CH2) |
| 129.3 | Methine (CH) | Ph-C3/5 | Phenyl (meta) |
| 128.8 | Methine (CH) | Ph-C2/6 | Phenyl (ortho) |
| 128.6 | Methine (CH) | Ph-C4 | Phenyl (para) |
| 127.8 | Methine (CH) | C5 | Triazole (CH) |
| 53.6 | Methylene (CH₂) | Bz-CH₂ | Benzylic Carbon |
Key Diagnostic Features[14][16]
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C4 vs. C5 Differentiation: The C4 carbon (attached to the carbonyl) is quaternary and appears downfield (~140 ppm ). The C5 carbon is a methine (
) and appears upfield (~128 ppm ). This can be confirmed via DEPT-135 (C4 disappears, C5 remains positive). -
Carbonyl Shift: The hydrazide carbonyl (160.8 ppm ) is slightly upfield compared to carboxylic acids (~170 ppm) due to the electron-donating resonance effect of the adjacent hydrazine nitrogens.
Advanced Validation: 2D NMR Correlations
To definitively prove the regiochemistry (1,4-substitution) and connectivity, HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.
HMBC Connectivity Logic
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Triazole C5-H (8.58 ppm) will show a strong 3-bond correlation to the Benzyl CH2 (53.6 ppm) and the Carbonyl (160.8 ppm) .
-
Benzyl CH2 (5.60 ppm) will show correlations to the Triazole C4 (139.5 ppm) and Triazole C5 (127.8 ppm) .
Figure 2: Expected HMBC correlations confirming the 1,4-regiochemistry and linkage between the benzyl group, triazole ring, and carbohydrazide tail.
Common Pitfalls & Troubleshooting
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Water Suppression: Commercial DMSO-d6 often contains water (~3.33 ppm). If the water peak is large, it can exchange with the hydrazide protons, broadening them or causing them to merge with the baseline. Solution: Use fresh ampoules of DMSO-d6 or add activated molecular sieves.
-
Rotamers: While less common in simple hydrazides compared to hydrazones, restricted rotation around the
bond can sometimes cause signal doubling at very low temperatures. At room temperature (298 K), the spectrum should appear as a single set of sharp signals.
References
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Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3-triazole-carbohydrazide derivatives. Der Pharma Chemica, 2011, 3(6):290-298. Source for experimental 1H NMR data and synthesis protocol.
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Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Green Chemistry, 2012, Electronic Supplementary Information. Source for comparative 13C NMR shifts of benzyl-triazole scaffolds.
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13C NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2022. Source for general solvent effects on nitrogen-heterocycle chemical shifts.
